molecular formula C10H14N2O3S B14816709 N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide

Cat. No.: B14816709
M. Wt: 242.30 g/mol
InChI Key: YAICJBCJNZDJMA-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylpyridine ring, which is further connected to a methanesulfonamide group.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-5-10(15-8-3-4-8)9(6-11-7)12-16(2,13)14/h5-6,8,12H,3-4H2,1-2H3

InChI Key

YAICJBCJNZDJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-6-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-6-methylpyridin-3-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group and the methanesulfonamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

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